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molecular formula C8H12N2O4S B8448593 4-Amino-1-methanesulfonyl-1H-pyrrole-2-carboxylic acid ethyl ester

4-Amino-1-methanesulfonyl-1H-pyrrole-2-carboxylic acid ethyl ester

Cat. No. B8448593
M. Wt: 232.26 g/mol
InChI Key: WYWVNBNZNRMUIA-UHFFFAOYSA-N
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Patent
US07314885B2

Procedure details

To a solution of 1-methanesulfonyl-4-nitro-1H-pyrrole-2-carboxylic acid ethyl ester (2.4 g, 9.15 mmol) in ethanol (30 mL) was added Pd/C (10%) (120 mg) under nitrogen atmosphere. The reaction flask was charged with hydrogen at 50 psi for 2 hours. The catalyst was removed by filtration through celite. The solvent was evaporated under reduced pressure to afford a sticky syrup that was purified by flash column eluting with 50% EtOAc in hexanes to give the product as sticky oil (2.1 g, 99%). MS (ES+): m/e=233.1 (M+H); LC/Method A/2.36 min.
Name
1-methanesulfonyl-4-nitro-1H-pyrrole-2-carboxylic acid ethyl ester
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[N:7]([S:14]([CH3:17])(=[O:16])=[O:15])[CH:8]=[C:9]([N+:11]([O-])=O)[CH:10]=1)=[O:5])[CH3:2].[H][H]>C(O)C.[Pd]>[CH2:1]([O:3][C:4]([C:6]1[N:7]([S:14]([CH3:17])(=[O:16])=[O:15])[CH:8]=[C:9]([NH2:11])[CH:10]=1)=[O:5])[CH3:2]

Inputs

Step One
Name
1-methanesulfonyl-4-nitro-1H-pyrrole-2-carboxylic acid ethyl ester
Quantity
2.4 g
Type
reactant
Smiles
C(C)OC(=O)C=1N(C=C(C1)[N+](=O)[O-])S(=O)(=O)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
120 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through celite
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a sticky syrup that
CUSTOM
Type
CUSTOM
Details
was purified by flash column
WASH
Type
WASH
Details
eluting with 50% EtOAc in hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N(C=C(C1)N)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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